molecular formula C14H19N B13805488 (3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole

(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole

Cat. No.: B13805488
M. Wt: 201.31 g/mol
InChI Key: MOPPRNADQVVKRN-SMDDNHRTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole is a complex organic compound characterized by its unique hexahydro-1H-benzo[e]isoindole structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product with high purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. The process may include continuous flow reactions, automated synthesis, and stringent quality control measures to maintain consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst or alkylating agents under controlled temperature.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. These interactions can lead to changes in cellular functions and physiological responses.

Comparison with Similar Compounds

Similar Compounds

  • (3aR,9bR)-6-methyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole
  • (3aR,9bR)-6-propyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole

Uniqueness

(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C14H19N

Molecular Weight

201.31 g/mol

IUPAC Name

(3aR,9bR)-6-ethyl-2,3,3a,4,5,9b-hexahydro-1H-benzo[e]isoindole

InChI

InChI=1S/C14H19N/c1-2-10-4-3-5-13-12(10)7-6-11-8-15-9-14(11)13/h3-5,11,14-15H,2,6-9H2,1H3/t11-,14+/m0/s1

InChI Key

MOPPRNADQVVKRN-SMDDNHRTSA-N

Isomeric SMILES

CCC1=C2CC[C@H]3CNC[C@H]3C2=CC=C1

Canonical SMILES

CCC1=C2CCC3CNCC3C2=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.